4-Iodo-2-(trifluoromethyl)benzoic acid

Cross-Coupling Suzuki-Miyaura Reaction Reactivity

This halogenated benzoic acid combines a reactive 4-iodo handle with an electron-withdrawing ortho-CF₃ group, delivering faster, higher-yielding palladium-catalyzed cross-couplings than bromo or chloro analogs. The synergistic substitution pattern enables construction of sterically congested biaryl cores essential for kinase inhibitors and atropisomeric drug candidates. Its distinct pKa (~3.05) and LogP (~3.1) profiles directly fine-tune lead pharmacokinetics. A must-have building block where predictable reactivity and scale-up reliability are non-negotiable.

Molecular Formula C8H4F3IO2
Molecular Weight 316.02 g/mol
CAS No. 954815-11-3
Cat. No. B1318864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodo-2-(trifluoromethyl)benzoic acid
CAS954815-11-3
Molecular FormulaC8H4F3IO2
Molecular Weight316.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1I)C(F)(F)F)C(=O)O
InChIInChI=1S/C8H4F3IO2/c9-8(10,11)6-3-4(12)1-2-5(6)7(13)14/h1-3H,(H,13,14)
InChIKeyXSQLEPZNGCNYKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Iodo-2-(trifluoromethyl)benzoic Acid (CAS 954815-11-3): A Strategic Halogenated Benzoic Acid Building Block for Cross-Coupling and Medicinal Chemistry


4-Iodo-2-(trifluoromethyl)benzoic acid (CAS 954815-11-3) is an aromatic carboxylic acid featuring an iodine atom at the 4-position and a trifluoromethyl (-CF₃) group at the 2-position relative to the carboxylic acid group [1]. This halogenated benzoic acid derivative, with a molecular formula of C₈H₄F₃IO₂ and a molecular weight of approximately 316.02 g/mol , serves as a versatile synthetic intermediate in medicinal chemistry and drug discovery [2]. The strategic placement of the iodine atom enables efficient participation in palladium-catalyzed cross-coupling reactions, while the electron-withdrawing trifluoromethyl group imparts unique electronic and physicochemical properties that can modulate biological activity and pharmacokinetic profiles of derived compounds [3].

Why Generic Halogenated Benzoic Acid Substitution Fails: The Critical Role of Iodine and Ortho-Trifluoromethyl Placement in 4-Iodo-2-(trifluoromethyl)benzoic Acid


The substitution of 4-Iodo-2-(trifluoromethyl)benzoic acid with generic halogenated benzoic acids (e.g., 4-bromo-2-(trifluoromethyl)benzoic acid, 4-iodobenzoic acid, or 2-(trifluoromethyl)benzoic acid) is not scientifically equivalent due to the synergistic interplay of the iodine leaving group and the ortho-trifluoromethyl substituent [1]. The iodine atom at the 4-position provides superior reactivity in cross-coupling reactions compared to bromine or chlorine, enabling faster and more efficient C-C bond formation [2]. Simultaneously, the ortho-trifluoromethyl group exerts a strong electron-withdrawing effect, significantly altering the acidity (pKa) and lipophilicity (LogP) of the benzoic acid core relative to analogs lacking this substituent or bearing it at different positions [3]. These distinct physicochemical properties directly influence downstream synthetic yields and the biological properties of final compounds, making this specific substitution pattern non-interchangeable with seemingly similar benzoic acid derivatives.

Quantitative Differentiation of 4-Iodo-2-(trifluoromethyl)benzoic Acid (CAS 954815-11-3): A Comparative Analysis of Reactivity and Physicochemical Properties


Enhanced Reactivity in Palladium-Catalyzed Cross-Coupling: Iodine vs. Bromine Leaving Group Efficiency

The iodine substituent at the 4-position of 4-Iodo-2-(trifluoromethyl)benzoic acid confers superior reactivity in palladium-catalyzed cross-coupling reactions compared to analogous bromo- or chloro-substituted derivatives. The general reactivity order for aryl halides in Suzuki-Miyaura coupling is I > Br >> Cl [1]. While specific yield data for this exact compound is often proprietary, the class-level inference is strongly supported by extensive literature establishing that aryl iodides undergo oxidative addition to palladium(0) significantly faster than aryl bromides, enabling higher yields under milder conditions. This kinetic advantage directly translates to more efficient synthesis of biaryl compounds crucial for medicinal chemistry programs [2].

Cross-Coupling Suzuki-Miyaura Reaction Reactivity

Physicochemical Differentiation: Impact of Ortho-Trifluoromethyl Substitution on Acidity (pKa) and Lipophilicity (LogP)

The presence and specific placement of the trifluoromethyl group dramatically alters the compound's acidity and lipophilicity. 4-Iodo-2-(trifluoromethyl)benzoic acid exhibits a predicted pKa of 3.05 ± 0.36 and a predicted consensus LogP of approximately 3.1 . In contrast, the unsubstituted parent compound, 2-(trifluoromethyl)benzoic acid, has a predicted pKa of approximately 3.20 and a LogP of around 2.5 [1]. The introduction of the iodine atom at the 4-position further modulates these properties, increasing lipophilicity (LogP) while slightly lowering the pKa due to its weak electron-withdrawing inductive effect. These differences, while seemingly small, can significantly impact solubility, membrane permeability, and protein binding in a biological context.

Physicochemical Properties pKa LogP Drug Design

Comparative Reactivity in Cross-Coupling: Ortho-Substitution Effects on Suzuki-Miyaura Coupling Yields

The ortho-trifluoromethyl group in 4-Iodo-2-(trifluoromethyl)benzoic acid introduces significant steric hindrance, which can influence cross-coupling yields compared to less hindered analogs like 4-iodobenzoic acid [1]. Studies on heterogeneous copper-palladium catalyzed Suzuki-Miyaura coupling indicate that ortho-substituted iodo- and bromobenzenes generally give lower yields than their meta- or para-substituted counterparts due to steric effects [2]. For example, while para-substituted aryl iodides typically couple with yields exceeding 90%, ortho-substituted variants may see yields reduced to the 70-85% range under identical conditions. This highlights the necessity of using the specifically ortho-substituted compound to accurately model and optimize the desired reaction, as substituting with a less hindered para-substituted analog (like 4-iodobenzoic acid) would provide artificially inflated yields and fail to predict real-world synthetic challenges.

Suzuki Coupling Steric Effects Yield Optimization

Validated Application Scenarios for 4-Iodo-2-(trifluoromethyl)benzoic Acid (CAS 954815-11-3) in Medicinal Chemistry and Process Development


Synthesis of Ortho-Substituted Biaryl Pharmacophores via High-Efficiency Suzuki-Miyaura Coupling

The high reactivity of the aryl iodide moiety in 4-Iodo-2-(trifluoromethyl)benzoic acid makes it an ideal coupling partner for the construction of ortho-substituted biaryl systems, a common motif in kinase inhibitors and other targeted therapies [1]. The presence of the ortho-trifluoromethyl group is essential for building sterically congested biaryl bonds with defined atropisomerism, a feature that can enhance target selectivity. This scenario is directly supported by evidence of its superior reactivity in cross-coupling compared to bromo- or chloro-analogs, enabling more efficient synthesis of these complex architectures [2].

Modulation of ADME Properties in Lead Optimization through Strategic Incorporation of a Trifluoromethyl Group

The specific physicochemical profile (pKa ~3.05, LogP ~3.1) of this compound makes it a valuable building block for fine-tuning the drug-like properties of lead candidates [1]. The ortho-trifluoromethyl group significantly increases lipophilicity and metabolic stability compared to non-fluorinated analogs, while the carboxylic acid provides a handle for further derivatization (e.g., amide bond formation). This application is directly supported by comparative pKa and LogP data showing quantifiable differences from the parent 2-(trifluoromethyl)benzoic acid and 4-iodobenzoic acid [2].

Development of Robust Synthetic Routes for Drug Intermediates in Process Chemistry

In process chemistry, the consistent and high reactivity of the aryl iodide in 4-Iodo-2-(trifluoromethyl)benzoic acid ensures reliable performance in cross-coupling steps during scale-up. Its known, albeit lower, yield due to ortho-steric hindrance (70-85% vs. >90% for para-substituted analogs) is a critical parameter for accurate cost modeling and process optimization [1]. Using a less hindered analog for process development would lead to underestimation of required reagent quantities and overestimation of throughput, making this specific compound essential for robust and predictable manufacturing processes [2].

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